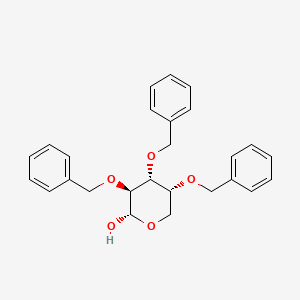
1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione is a complex organic compound belonging to the anthracene family This compound is characterized by its unique structure, which includes amino, chloro, and phenoxy groups attached to an anthracene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione typically involves multiple steps, starting from commercially available anthracene derivatives. One common route includes:
Nitration: Introduction of nitro groups to the anthracene ring.
Reduction: Conversion of nitro groups to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Halogenation: Introduction of a chlorine atom using reagents like thionyl chloride or phosphorus pentachloride.
Etherification: Attachment of the cyclohexylphenoxy group through a nucleophilic substitution reaction, often using a base like potassium carbonate in a polar aprotic solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and reduction steps, and automated systems for precise control of reaction conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form quinone derivatives.
Reduction: Reduction of the anthracene core can lead to dihydroanthracene derivatives.
Substitution: The amino and chloro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.
Substitution: Bases like sodium hydride or potassium tert-butoxide in solvents such as dimethylformamide or tetrahydrofuran.
Major Products
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of dihydroanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a probe in photophysical studies.
Biology: Investigated for its potential as a fluorescent marker in biological imaging.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA.
Industry: Utilized in the development of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The compound exerts its effects primarily through interactions with biological macromolecules. For instance, its anticancer activity is attributed to its ability to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. The phenoxy and amino groups enhance its binding affinity to DNA, while the anthracene core facilitates intercalation.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Diaminoanthraquinone: Lacks the chloro and phenoxy groups, making it less versatile in chemical reactions.
2-Chloroanthraquinone: Lacks the amino and phenoxy groups, limiting its biological applications.
3-Phenoxyanthraquinone: Lacks the amino and chloro groups, affecting its electronic properties.
Uniqueness
1,4-Diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and chloro groups allows for diverse chemical modifications, while the phenoxy group enhances its photophysical properties.
This compound’s versatility makes it a valuable tool in various fields of research, from synthetic chemistry to medicinal applications.
Propiedades
Número CAS |
89868-53-1 |
|---|---|
Fórmula molecular |
C26H23ClN2O3 |
Peso molecular |
446.9 g/mol |
Nombre IUPAC |
1,4-diamino-2-chloro-3-(4-cyclohexylphenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C26H23ClN2O3/c27-21-22(28)19-20(25(31)18-9-5-4-8-17(18)24(19)30)23(29)26(21)32-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h4-5,8-14H,1-3,6-7,28-29H2 |
Clave InChI |
GMYISYUXUDFPFP-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC=C(C=C2)OC3=C(C4=C(C(=C3Cl)N)C(=O)C5=CC=CC=C5C4=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



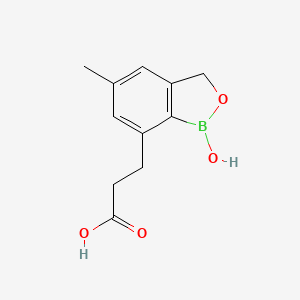

![7-Methyl-2-(trifluoromethyl)oxazolo[5,4-b]pyridine](/img/structure/B13136069.png)
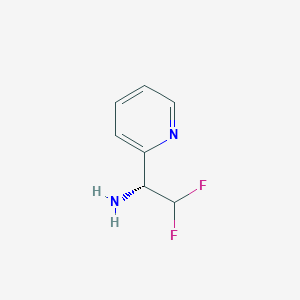
![4,9-Dioxo-1,2,4,9-tetrahydrocyclobuta[b]anthracene-3,10-diyl diacetate](/img/structure/B13136076.png)
![7-Ethoxybenzo[d]isoxazol-3-amine](/img/structure/B13136081.png)
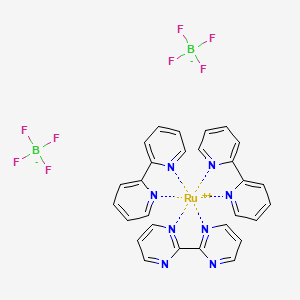
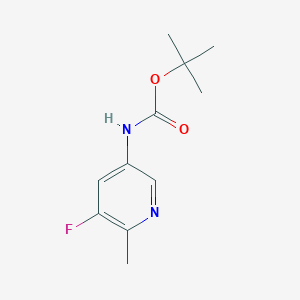
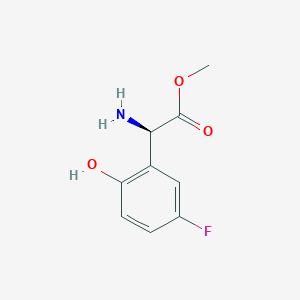

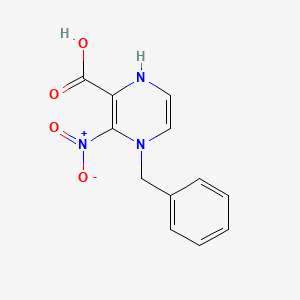
![Indolo[3,2-b]carbazole,5,11-bis([1,1'-biphenyl]-4-yl)-5,11-dihydro-](/img/structure/B13136112.png)
